Cas no 24749-37-9 (Estrane)

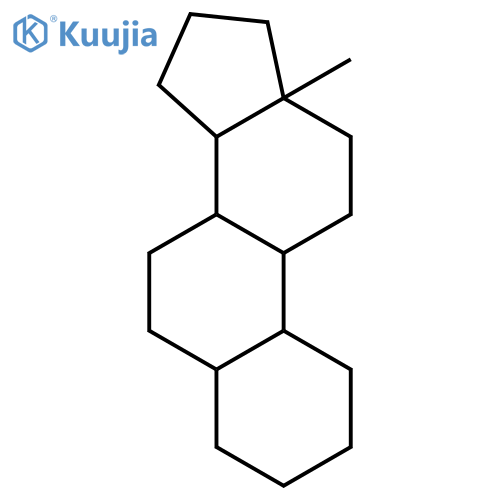

Estrane structure

Estrane Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Estrane

- 19-norandrostane

- [8R-(8a,9b,10a,13a,14b)]-Hexadecahydro-13-methyl-1H-cyclopenta[a]phenanthrene

- 1H-Cyclopenta[a]phenanthrene, hexadecahydro-13-methyl-, [8R-(8a,9b,10a,13a,14b)]-

- oestrane

- 24749-37-9

- Oestran

- C19641

- DTXSID60420109

- CHEBI:23966

-

- Inchi: InChI=1S/C18H30/c1-18-11-4-7-17(18)16-9-8-13-5-2-3-6-14(13)15(16)10-12-18/h13-17H,2-12H2,1H3

- InChI-Schlüssel: GRXPVLPQNMUNNX-UHFFFAOYSA-N

- Lächelt: CC12CCC3C(CCC4C3CCCC4)C1CCC2

Berechnete Eigenschaften

- Genaue Masse: 246.2349

- Monoisotopenmasse: 246.234750957g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 0

- Schwere Atomanzahl: 18

- Anzahl drehbarer Bindungen: 0

- Komplexität: 320

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 5

- Undefined Atom Stereocenter Count: 1

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 0Ų

- XLogP3: 7.2

Experimentelle Eigenschaften

- PSA: 0

Estrane Verwandte Literatur

-

1. Photoinduced molecular transformations. Part 112. Transformation of steroids into ring-A-aromatized steroids and 19-norsteroids involving a regioselective β-scission of alkoxyl radicals; synthesis of two marine natural products, 19-nor-5α-cholestan-3β-ol and 19-norcholest-4-en-3-one, and new synthesis of estrone and 19-nortestosteroneHiroshi Suginome,Hisanori Senboku,Shinji Yamada J. Chem. Soc. Perkin Trans. 1 1990 2199

-

M. J. Sauer,L. G. Howells,S. J. Bellworthy,S. Anderson,N. G. Coldham,T. P. W. Samuels,M. A. Seymour,A. Nedderman,E. Houghton Analyst 1998 123 2653

-

3. Application of the exciton chirality method for the stereochemical assignment of remote groups. Determination of the α- or β-configuration of a 2-hydroxy-substituent in 2,17- and 2,16-dihydroxy-A-nor-5α-androstane and -estrane derivativesJosette Canceill,André Collet,Jean Jacques J. Chem. Soc. Perkin Trans. 2 1982 83

-

4. Chiral construction of the estrane ring system by an intramolecular double Michael reactionMasataka Ihara,Takako Takahashi,Noriko Shimizu,Yohhei Ishida,Izumi Sudow,Keiichiro Fukumoto,Tetsuji Kametani J. Chem. Soc. Perkin Trans. 1 1989 529

-

5. Microbiological hydroxylation. Part XVII. C-19 hydroxylation of 17-oxo-5α-androstanes and 17-oxo-3α,5-cyclo-5α-androstanes by the fungus Calonectria decoraVirginia E. M. Chambers,William A. Denny,Ewart R. H. Jones,G. Denis Meakins,John O. Miners,John T. Pinhey,Alistair L. Wilkins J. Chem. Soc. Perkin Trans. 1 1975 1359

24749-37-9 (Estrane) Verwandte Produkte

- 16207-81-1(1,2 Dimethyl Adamantane (Mixture of Disastereomers))

- 1687-34-9(1-Ethyl-3-methyladamantane)

- 702-79-4(1,3-Dimethyladamantane)

- 707-35-7(1,3,5-Trimethyladamantane)

- 2825-83-4(ENDO-TETRAHYDRODICYCLOPENTADIENE)

- 768-91-2(1-Methyl Adamantane)

- 17161-33-0(Cyclohexane,1,1'-(3,7,12,16-tetramethyl-1,18-octadecanediyl)bis[2,2,6-trimethyl-)

- 2825-82-3(Octahydro-exo-4,7-methano-1h-indene)

- 866561-43-5(5-(chloromethyl)pyridin-2-amine hydrochloride)

- 81489-55-6(4-tert-butylphenyl 2-methoxybenzoate)

Empfohlene Lieferanten

Heyuan Broad Spectrum Biotechnology Co., Ltd

Gold Mitglied

CN Lieferant

Reagenz

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Gold Mitglied

CN Lieferant

Großmenge

Nanjing Jubai Biopharm

Gold Mitglied

CN Lieferant

Großmenge

Hubei Henglvyuan Technology Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Jiangsu Xinsu New Materials Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge